![molecular formula C17H16ClFN2O2 B2853060 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide CAS No. 478079-68-4](/img/structure/B2853060.png)
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide” are not available, related compounds have been synthesized. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This was followed by its nitro group reduction with Fe/NH4Cl .Applications De Recherche Scientifique
Cancer Chemotherapy
This compound is a key intermediate in the synthesis of gefitinib , a drug used in targeted cancer therapy . Gefitinib selectively inhibits the epidermal growth factor receptor (EGFR), which is overexpressed in certain cancer cell types, making it an effective treatment for non-small cell lung carcinoma (NSCLC). The synthesis protocol for gefitinib highlights the importance of this compound in creating more specific treatments with limited non-specific toxicities.
Synthesis of Secondary Amines
The compound is utilized in the reductive amination process to synthesize secondary amines . Secondary amines are crucial in the pharmaceutical industry as they form the backbone of many biologically active molecules. They serve as intermediates in the production of active pharmaceutical ingredients, dyes, and fine chemicals.
Antibiotic Synthesis
“3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide” is involved in the synthesis of linezolid , an antibiotic used for treating serious bacterial infections. Linezolid is part of a class of synthetic antibiotics that work by inhibiting the bacterial ribosome, which is essential for protein synthesis.
Tyrosine Kinase Inhibitors
The compound is a precursor in the production of tyrosine kinase inhibitors . These inhibitors are crucial in the modulation of growth factor signaling, which is a significant pathway in the development and progression of various cancers. By targeting specific pathways, these drugs help in the treatment of cancer with fewer side effects compared to traditional chemotherapy.
Organic Synthesis Intermediates
It serves as an intermediate for the synthesis of various organic compounds, including Schiff bases, carbon nanodots, and carbamates . These compounds have applications in the development of active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and antimicrobials.
Pharmaceutical Standards and Fine Chemicals
The compound is also used as a standard and intermediate in the pharmaceutical industry for quality control and the development of new medicinal compounds . Its role in the synthesis of fine chemicals underscores its versatility and importance in research and development.
Mécanisme D'action
Target of Action
The primary target of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription . The disruption of these processes leads to the death of the bacterial cells .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the bacterial DNA replication pathway . This disruption prevents the bacteria from multiplying, thereby stopping the spread of the infection .
Result of Action
The molecular and cellular effects of the compound’s action result in significant antibacterial activity . Specifically, the compound has shown superior activity against Enterobacter aerogenes and Bacillus subtilis .
Propriétés
IUPAC Name |
3-chloro-N-(3-fluoro-4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-3-1-2-12(10-13)17(22)20-14-4-5-16(15(19)11-14)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIRVAVZPHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.